4-FLUORO-N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE
Overview
Description
4-FLUORO-N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of fluorinated pyrazoles. Pyrazoles and their derivatives are known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The incorporation of fluorine into organic molecules often enhances their biological activity and stability, making fluorinated compounds particularly valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Synthesis of Pyrazoline: This is achieved via a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline is then subjected to oxidative aromatization under conventional heating to form the pyrazole core.
Fluorination and Benzamide Formation:
Industrial Production Methods
Industrial production of such complex organic molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-FLUORO-N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to bind to human estrogen alpha receptor (ERα), exhibiting a binding affinity close to that of native ligands.
Pathways Involved: The binding of the compound to ERα can influence various cellular pathways, potentially leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core and fluorinated phenyl group.
Indole Derivatives: Compounds containing the indole nucleus also exhibit diverse biological activities and are structurally related to pyrazoles.
Uniqueness
4-FLUORO-N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the fluorine atom enhances its stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-N-[5-methyl-2-(naphthalen-1-ylmethyl)pyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-15-13-21(24-22(27)17-9-11-19(23)12-10-17)26(25-15)14-18-7-4-6-16-5-2-3-8-20(16)18/h2-13H,14H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWFHHQTOJOOKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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